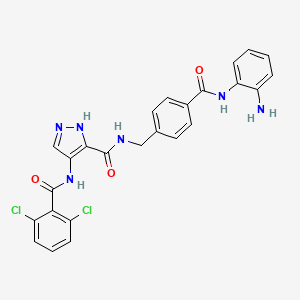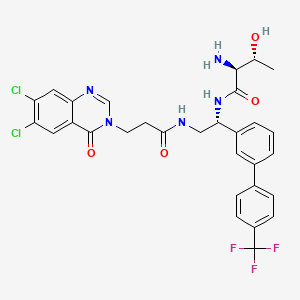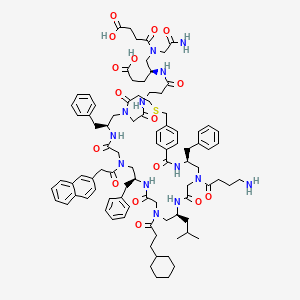
SARS-CoV-2-IN-34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-34 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins involved in the viral replication process, thereby hindering the virus’s ability to proliferate within the host.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-34 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization tools helps in identifying the most efficient production methods, minimizing waste, and reducing production costs.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.
Reduction: Sodium borohydride, lithium aluminum hydride, and similar reducing agents, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, with appropriate solvents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
SARS-CoV-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
作用機序
The mechanism of action of SARS-CoV-2-IN-34 involves targeting specific proteins essential for the replication of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in the host. The molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.
類似化合物との比較
SARS-CoV-2-IN-34 is compared with other similar compounds to highlight its uniqueness:
Nirmatrelvir: Another protease inhibitor with a similar mechanism of action but different chemical structure.
Remdesivir: An RNA polymerase inhibitor with a broader spectrum of activity but different target specificity.
Favipiravir: Targets the RNA polymerase but has a different chemical composition and pharmacokinetic profile.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against SARS-CoV-2 proteins, making it a promising candidate for further development and clinical trials.
特性
分子式 |
C91H119N13O16S |
|---|---|
分子量 |
1683.1 g/mol |
IUPAC名 |
(4S)-4-[3-[[2-[(4S,10S,16S,22S)-6-(4-aminobutanoyl)-4,16,22-tribenzyl-12-(3-cyclohexylpropanoyl)-10-(2-methylpropyl)-18-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetyl]amino]propanoylamino]-5-[(2-amino-2-oxoethyl)-(3-carboxypropanoyl)amino]pentanoic acid |
InChI |
InChI=1S/C91H119N13O16S/c1-63(2)46-74-53-103(85(112)37-32-64-18-7-3-8-19-64)60-82(109)98-76(49-66-22-11-5-12-23-66)55-104(88(115)51-69-31-33-70-26-15-16-27-72(70)47-69)61-83(110)97-75(48-65-20-9-4-10-21-65)54-101(58-80(107)94-44-41-79(106)95-73(36-39-89(116)117)52-100(57-78(93)105)86(113)38-40-90(118)119)87(114)42-45-121-62-68-29-34-71(35-30-68)91(120)99-77(50-67-24-13-6-14-25-67)56-102(59-81(108)96-74)84(111)28-17-43-92/h4-6,9-16,20-27,29-31,33-35,47,63-64,73-77H,3,7-8,17-19,28,32,36-46,48-62,92H2,1-2H3,(H2,93,105)(H,94,107)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H,99,120)(H,116,117)(H,118,119)/t73-,74-,75-,76-,77-/m0/s1 |
InChIキー |
PJFMHAITNNUMPN-KOYCUUMDSA-N |
異性体SMILES |
CC(C)C[C@H]1CN(CC(=O)N[C@H](CN(CC(=O)N[C@H](CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)N[C@H](CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)N[C@@H](CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
正規SMILES |
CC(C)CC1CN(CC(=O)NC(CN(CC(=O)NC(CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)NC(CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)NC(CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



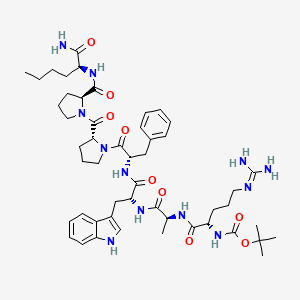
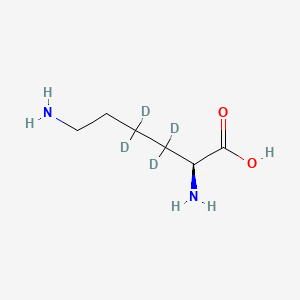
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)



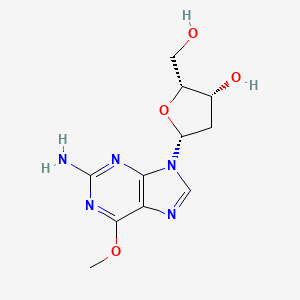
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
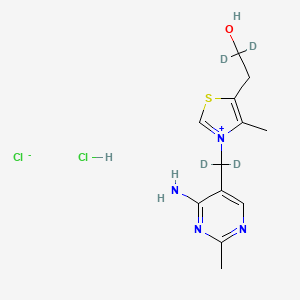
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
